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Compound of Interest

Compound Name: 1,2-Oxazol-3-OL

Cat. No.: B176815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-
hydroxyisoxazole, a key heterocyclic compound of interest in medicinal chemistry and drug
development. This document summarizes the available spectroscopic data and provides
detailed experimental protocols for the key analytical techniques used to characterize this
molecule.

Introduction to 3-Hydroxyisoxazole

3-Hydroxyisoxazole (also known as 3(2H)-isoxazolone) is a five-membered heterocyclic
organic compound with the chemical formula CsH3sNO2.[1][2] Its structure is of significant
interest due to the potential for tautomerism, existing in equilibrium between the hydroxy form
and the keto form (3(2H)-isoxazolone). Theoretical studies have indicated that the 3-hydroxy
tautomer is the more stable and predominant form in both the gas phase and in aqueous
solution. This structural feature is crucial for the interpretation of its spectroscopic data.

Spectroscopic Data

Due to the reactive nature and potential for tautomerism, obtaining a complete and
unambiguous set of experimental spectroscopic data for the parent 3-hydroxyisoxazole can be
challenging. Much of the available data comes from studies on its derivatives. This section
compiles and presents the expected and reported spectroscopic characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-hydroxyisoxazole and
confirming its predominant tautomeric form.

1H NMR Spectroscopy

In the *H NMR spectrum, the protons on the isoxazole ring are expected to appear as distinct
signals. Due to the tautomerism, the position of the hydroxyl proton can vary and may be
observed as a broad singlet. The chemical shifts are influenced by the solvent used.

13C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts of the carbon atoms in the isoxazole ring are characteristic of the heterocyclic

environment.

Table 1: Predicted and Representative NMR Spectroscopic Data for the Isoxazole Ring System

Predicted Chemical Shift
Nucleus Notes

(ppm)

Chemical shifts for protons on

the isoxazole ring can vary

1H 6.0-8.5 o
significantly based on
substitution.
The chemical shift of C3 is
13C C3:155-165 highly dependent on the
tautomeric form.
C4:95-110
Cb5: 145 - 155

Note: The data presented is based on computational predictions and analysis of related
isoxazole derivatives.[3][4] Experimental values for the unsubstituted 3-hydroxyisoxazole may

vary.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-hydroxyisoxazole. The
spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C
bonds.

Table 2: Characteristic IR Absorption Bands for 3-Hydroxyisoxazole

Functional Group Wavenumber (cm~2) Intensity

O-H stretch (hydroxyl) 3200 - 3600 Broad, Medium
C-H stretch (aromatic) 3000 - 3100 Medium

C=0 stretch (keto tautomer) 1700 - 1750 Strong (if present)
C=N stretch 1610 - 1680 Medium

C=C stretch 1450 - 1600 Medium

N-O stretch 1100 - 1200 Medium

Note: The presence and intensity of the C=0 stretching band can provide insights into the keto-
enol tautomeric equilibrium under the experimental conditions.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The isoxazole ring, being a conjugated system, is expected to exhibit absorption in the UV
region.

Table 3: Expected UV-Vis Absorption Data for 3-Hydroxyisoxazole

Solvent Amax (nm) Molar Absorptivity (g)

Ethanol/Methanol ~210 - 230 Not Reported

Note: The position and intensity of the absorption maximum can be influenced by the solvent
and the substitution pattern on the isoxazole ring.[7][8]
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-
hydroxyisoxazole. The molecular ion peak (M*) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for 3-Hydroxyisoxazole

lon mlz Notes
[M]*+ 85.02 Molecular ion
[M+H]* 86.03 Protonated molecule

Expected Fragmentation Pattern: The fragmentation of the isoxazole ring can proceed through
various pathways, including the loss of CO, NO, and HCN, leading to characteristic fragment
ions. The interpretation of these fragments helps in confirming the structure.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the spectroscopic
characterization of 3-hydroxyisoxazole.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxyisoxazole in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or D20). The choice of solvent can
influence the chemical shifts and the observation of the exchangeable hydroxyl proton.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution and sensitivity.[10]

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and a pulse angle of 30-45 degrees.
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o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due
to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Grind a small amount of 3-hydroxyisoxazole (1-2 mg) with
approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

o Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR
crystal. Then, acquire the sample spectrum.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 3-hydroxyisoxazole in a UV-transparent
solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain
an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption
(Amax).

e Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
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o Data Acquisition: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure
solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths
(e.g., 200-400 nm) to determine the Amax.

o Data Processing: The instrument software will generate the absorption spectrum, plotting
absorbance versus wavelength.

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including direct infusion, or coupled with a separation technique like gas
chromatography (GC-MS) or liquid chromatography (LC-MS).

« |onization: Electrospray ionization (ESI) or electron ionization (El) are common techniques.
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]*,
while El is a harder technique that can lead to more extensive fragmentation.

e Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or ion trap.

» Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-
induced dissociation (CID).

o Data Processing: The data system will generate a mass spectrum showing the relative
abundance of ions at different m/z values.

Visualizations
Tautomerism of 3-Hydroxyisoxazole

The tautomeric equilibrium between the hydroxy and keto forms is a key characteristic of 3-
hydroxyisoxazole.
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Tautomeric equilibrium of 3-hydroxyisoxazole.

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of 3-hydroxyisoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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